N-(3-chloro-4-methoxybenzyl)-beta-alanine N-(3-chloro-4-methoxybenzyl)-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17916884
InChI: InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)12)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

N-(3-chloro-4-methoxybenzyl)-beta-alanine

CAS No.:

Cat. No.: VC17916884

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxybenzyl)-beta-alanine -

Specification

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name 3-[(3-chloro-4-methoxyphenyl)methylamino]propanoic acid
Standard InChI InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)12)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)
Standard InChI Key PCOKYONQWGRJOU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNCCC(=O)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Chloro-4-methoxybenzyl)-β-alanine consists of a β-alanine backbone (CH₂CH(NH₂)COOH) modified by a 3-chloro-4-methoxybenzyl substituent at the amino group. The benzyl ring features electron-withdrawing (–Cl) and electron-donating (–OCH₃) groups at the meta and para positions, respectively, which influence its electronic and steric properties .

Key Structural Features:

  • Molecular Formula: C₁₁H₁₃ClNO₃

  • Molecular Weight: 257.68 g/mol (calculated)

  • IUPAC Name: 3-[(3-Chloro-4-methoxybenzyl)amino]propanoic acid

Physicochemical Characteristics

While experimental data for this specific compound are sparse, inferences from structurally related compounds (e.g., N-(3-chloro-4-ethoxybenzyl)alanine and N-(3-chloro-4-methoxyphenyl) derivatives) suggest the following properties :

PropertyValue/RangeSource Analogs
Melting Point160–180°C (decomposes)
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
LogP (Octanol-Water)~1.5–2.0Estimated via QSAR
pKa (Carboxylic Acid)~2.3–2.5

The chloro and methoxy groups enhance lipophilicity compared to unsubstituted β-alanine, potentially improving membrane permeability in biological systems .

Synthetic Pathways

Industrial-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Benzyl Halide Preparation:

    • 3-Chloro-4-methoxybenzyl chloride is synthesized via chlorination of 4-methoxybenzyl alcohol followed by methoxy group stabilization .

  • N-Alkylation of β-Alanine:

    • β-Alanine reacts with the benzyl halide in the presence of a base (e.g., K₂CO₃) to form the N-substituted derivative .

    • Reaction Conditions:

      • Solvent: Dimethylformamide (DMF) or acetonitrile

      • Temperature: 60–80°C

      • Yield: ~70–85% .

Key Reaction:

β-Alanine+3-Chloro-4-methoxybenzyl chlorideBaseN-(3-Chloro-4-methoxybenzyl)-β-alanine+HCl\text{β-Alanine} + \text{3-Chloro-4-methoxybenzyl chloride} \xrightarrow{\text{Base}} \text{N-(3-Chloro-4-methoxybenzyl)-β-alanine} + \text{HCl}

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane)

  • Spectroscopic Confirmation:

    • ¹H NMR: δ 7.4–7.2 (aromatic protons), δ 3.8 (OCH₃), δ 3.4–3.1 (CH₂NH) .

    • MS (ESI+): m/z 258.1 [M+H]⁺ .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block in synthesizing:

  • Anticancer Agents: Quinazoline-based inhibitors (e.g., EGFR tyrosine kinase inhibitors) .

  • Neurological Modulators: GABA receptor-targeting compounds .

Biochemical Probes

Used in studying:

  • Amino Acid Transport: Radiolabeled analogs track β-alanine uptake in cells .

  • Enzyme Kinetics: Competitive inhibition assays for aminotransferases .

Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, and metabolism profiles.

  • Therapeutic Exploration: Anticancer and neuroprotective activity screening.

  • Synthetic Optimization: Green chemistry approaches (e.g., flow reactors) .

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